Anthracene-9,10-dimethanamine

Catalog No.
S6604329
CAS No.
6705-67-5
M.F
C16H16N2
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene-9,10-dimethanamine

CAS Number

6705-67-5

Product Name

Anthracene-9,10-dimethanamine

IUPAC Name

[10-(aminomethyl)anthracen-9-yl]methanamine

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C16H16N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10,17-18H2

InChI Key

NNAIIURJGYYAKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN

Anthracene-9,10-dimethanamine is an organic compound with the molecular formula C₁₆H₁₆N₂. It is derived from anthracene, a polycyclic aromatic hydrocarbon, by the addition of two methyl groups at the 9 and 10 positions and an amine group. This compound exhibits unique structural characteristics due to its fused ring system, which contributes to its chemical reactivity and biological activity.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: Due to the electron-rich nature of the anthracene moiety, it readily undergoes electrophilic substitution reactions, particularly at the 9 and 10 positions. This can lead to the formation of diverse derivatives.
  • Nucleophilic Addition: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Diels-Alder Reactions: Anthracene derivatives are known to participate in Diels-Alder cycloadditions, which are useful for synthesizing complex organic structures .

Research indicates that anthracene-9,10-dimethanamine and its derivatives exhibit significant biological activities. For instance:

  • Anticancer Properties: Some studies have shown that derivatives of anthracene can inhibit specific kinases associated with cancer progression, suggesting potential as therapeutic agents .
  • Enzyme Inhibition: Anthracene derivatives have been evaluated for their ability to inhibit protein kinase CK2, which plays a role in various cellular processes and diseases .

Several methods exist for synthesizing anthracene-9,10-dimethanamine:

  • Direct Methylation: Starting from anthracene, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Reduction of Anthracene Derivatives: Other synthetic routes involve the reduction of corresponding anthracene derivatives that contain functional groups amenable to reduction.
  • Amine Substitution Reactions: The introduction of the amine group can be achieved through nucleophilic substitution reactions involving suitable precursors .

Anthracene-9,10-dimethanamine finds applications in various fields:

  • Organic Electronics: Due to its electronic properties, it is explored in organic light-emitting diodes and photovoltaic devices.
  • Fluorescent Dyes: Its fluorescent properties make it a candidate for use in dyes and sensors.
  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds, it holds promise in drug development .

Studies on anthracene-9,10-dimethanamine interactions include:

  • Protein Binding: Investigations into how this compound interacts with proteins have revealed insights into its potential as a therapeutic agent.
  • Cellular Uptake: Research has focused on how effectively this compound can penetrate cellular membranes, which is crucial for its biological efficacy.

Several compounds share structural similarities with anthracene-9,10-dimethanamine. Notable examples include:

Compound NameStructure FeaturesUnique Characteristics
9,10-DimethylanthraceneTwo methyl groups at positions 9 and 10More hydrophobic; used in organic semiconductors
AnthraceneBase structure without substitutionsKnown for its fluorescence; used in dyes
PhenanthreneThree fused benzene ringsExhibits different reactivity patterns compared to anthracene
9-AnthraldehydeAldehyde functional group at position 9Used as an intermediate in organic synthesis

Anthracene-9,10-dimethanamine is unique due to its amine functionality combined with its polycyclic aromatic structure, allowing for diverse reactivity and potential applications not found in simpler analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

236.131348519 g/mol

Monoisotopic Mass

236.131348519 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23
Ke et al. A simple and accessible synthetic lectin for glucose recognition and sensing. Nature Chemistry, doi: 10.1038/nchem.1409, published online 5 August 2012 http://www.nature.com/nchem

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